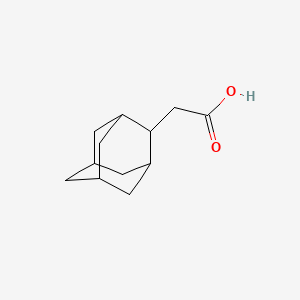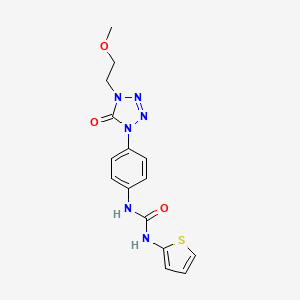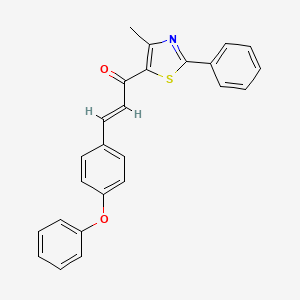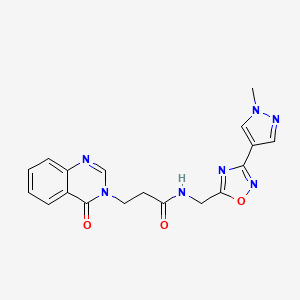
Furfurylamine, tetrahydro-n-methyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furfurylamine, tetrahydro-n-methyl-, hydrochloride, also known as N-methyl(tetrahydro-2-furanyl)methanamine hydrochloride, is a compound with the formula C6H14ClNO . It is an aromatic amine typically formed by the reductive amination of furfural with ammonia .
Synthesis Analysis
The synthesis of furfurylamine, tetrahydro-n-methyl-, hydrochloride can be achieved through the reductive amination of furfuryl alcohol over RANEY® nickel . The process involves adding or not adding 1.0 MPa H2 into the reaction bulk . After further optimization of the reaction conditions, a yield of 94.0% of tetrahydrofurfurylamine and 78.8% yield of furfurylamine with high selectivity was obtained .Molecular Structure Analysis
The molecular structure of furfurylamine, tetrahydro-n-methyl-, hydrochloride can be represented by the IUPAC Standard InChI: InChI=1S/C6H13NO.ClH/c1-7-5-6-3-2-4-8-6;/h6-7H,2-5H2,1H3;1H .Chemical Reactions Analysis
Furfurylamine, tetrahydro-n-methyl-, hydrochloride, being an amine, can neutralize acids to form salts plus water . These acid-base reactions are exothermic . The amount of heat that is evolved per mole of amine in a neutralization is largely independent of the strength of the amine as a base .Physical And Chemical Properties Analysis
Furfurylamine, tetrahydro-n-methyl-, hydrochloride has a molecular weight of 151.634 . It is a colorless to light yellow aromatic amine in liquid form with an ammonia odor . It is miscible with water and soluble in ethanol, ether .科学的研究の応用
Corrosion Inhibition Furan derivatives, including furfurylamine, have been investigated for their efficiency as corrosion inhibitors for carbon steel in acidic environments. These compounds, at very low concentrations, demonstrate significant inhibition of corrosion, with furfuryl alcohol identified as the best among the studied furan derivatives. The adsorption of these derivatives on the carbon steel surface follows the Langmuir adsorption isotherm model, indicating a chemical nature of the adsorption. This research suggests the potential of furfurylamine and related compounds in protecting metal surfaces against corrosive damage in industrial applications (Machnikova, Whitmire, & Hackerman, 2008).
Catalytic Reduction for Biofuel Production The catalytic reduction of biomass-derived furanic compounds, such as furfural and 5-hydroxymethylfurfural (HMF), is critical for the development of biofuels and biodegradable materials. Research has explored various hydrogenation reactions to selectively produce products like furfuryl alcohol, tetrahydrofurfuryl alcohol, and other derivatives through the reduction of furfural or HMF with hydrogen. These studies provide insights into producing bio-based chemicals and fuels from renewable resources, contributing to the sustainable development of the chemical industry (Nakagawa, Tamura, & Tomishige, 2013).
Chemical Synthesis and Drug Development Furfurylamines, including Furfurylamine, Tetrahydro-n-methyl-, Hydrochloride, find applications in chemical synthesis and drug development. These compounds can serve as monomers in biopolymer synthesis and as intermediates in producing pharmacologically active compounds. The use of transaminases for the amination of furfural and derivatives represents a mild and sustainable method, highlighting the potential of biocatalysis in developing environmentally friendly synthetic routes for pharmaceuticals and agrochemicals (Dunbabin, Subrizi, Ward, Sheppard, & Hailes, 2017).
Safety And Hazards
特性
IUPAC Name |
N-methyl-1-(oxolan-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-7-5-6-3-2-4-8-6;/h6-7H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNGJJUPXCQCRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCO1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furfurylamine, tetrahydro-n-methyl-, hydrochloride | |
CAS RN |
4795-30-6 |
Source


|
| Record name | methyl[(oxolan-2-yl)methyl]amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

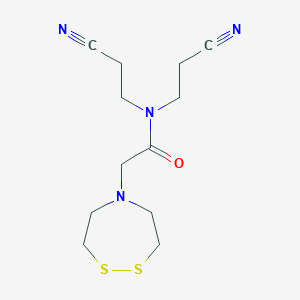
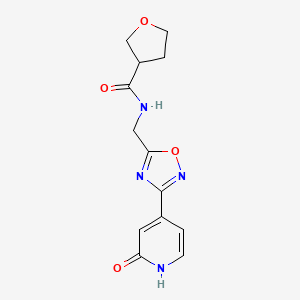
![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2928221.png)
![2-(4,5,11-Triazatricyclo[6.2.1.02,6]undeca-2(6),3-dien-11-yl)-1,3-benzoxazole](/img/structure/B2928229.png)
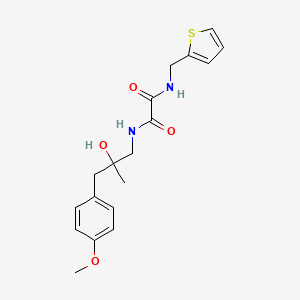
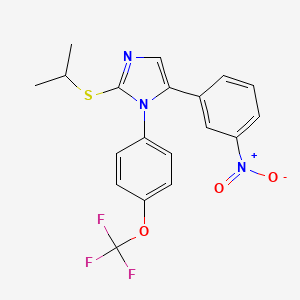
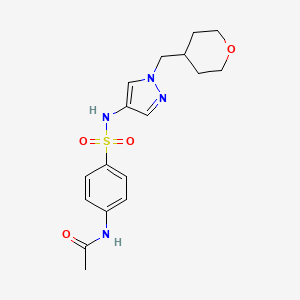
![N-[2-Fluoro-5-[[2-[[5-(4-fluorophenyl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2928233.png)
![2-amino-4-(3-methoxyphenyl)-7-methyl-6-(3-methylbenzyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2928234.png)
